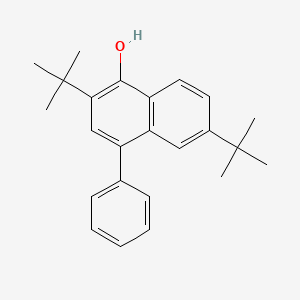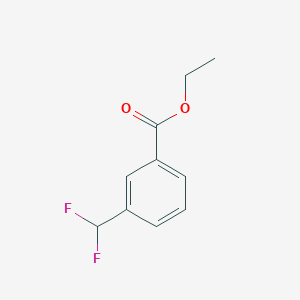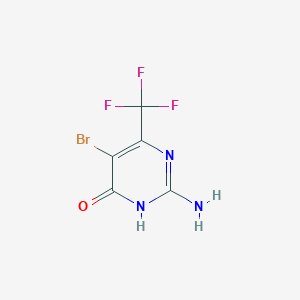
2,6-Di-tert-butyl-4-phenylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol is an organic compound belonging to the class of phenols It is characterized by a naphthalene ring substituted with phenyl and tert-butyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes Friedel-Crafts alkylation to introduce tert-butyl groups at the 2 and 6 positions.
Phenyl Substitution: The phenyl group is introduced through a subsequent Friedel-Crafts acylation reaction.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the 1 position.
These reactions are usually carried out under controlled conditions using catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s bulky tert-butyl groups provide steric hindrance, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol is unique due to the presence of both phenyl and tert-butyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
69217-49-8 |
|---|---|
Formule moléculaire |
C24H28O |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C24H28O/c1-23(2,3)17-12-13-18-20(14-17)19(16-10-8-7-9-11-16)15-21(22(18)25)24(4,5)6/h7-15,25H,1-6H3 |
Clé InChI |
WHIUJUDMCRFPRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2C3=CC=CC=C3)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)




![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)







